tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a chloropyridine moiety, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the chloropyridine and the dihydropyridine moieties . This reaction requires a palladium catalyst, a base, and a boronic acid or ester as the coupling partner.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with LiAlH4 produces piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, the dihydropyridine ring can interact with calcium channels, influencing cellular calcium levels and related physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-chloropyridin-2-yl)methylcarbamate: Shares the chloropyridine moiety but differs in the ester group.
Pinacol boronic esters: Used in similar coupling reactions but have different functional groups and reactivity.
Uniqueness
Tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a tert-butyl ester, chloropyridine, and dihydropyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(5-chloropyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-6,10H,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOJTRJWMDTKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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